2,8-Dimethylphenazine
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Overview
Description
2,8-Dimethylphenazine is a derivative of phenazine, a tricyclic heteroarene. Phenazines are known for their diverse biological properties and applications in various fields, including medicine, chemistry, and industry. The unique structure of this compound, with methyl groups at the 2 and 8 positions, makes it a compound of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylphenazine typically involves the Buchwald-Hartwig N-arylation reaction. This method includes both inter- and intramolecular N-arylations to achieve the desired substitution pattern . The reaction conditions often involve the use of palladium catalysts and specific ligands to ensure regioselectivity and high yields.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 2,8-Dimethylphenazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can yield dihydrophenazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the phenazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinones, while reduction can yield dihydrophenazines.
Scientific Research Applications
2,8-Dimethylphenazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Phenazine derivatives, including this compound, exhibit antimicrobial and antitumor activities, making them valuable in biological research.
Medicine: The compound’s potential as an anticancer agent is being explored due to its ability to intercalate with DNA and disrupt cellular processes.
Mechanism of Action
The mechanism of action of 2,8-Dimethylphenazine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate with DNA, disrupting its structure and function, leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Phenazine: The parent compound with a simpler structure.
2,7-Dimethylphenazine: A similar compound with methyl groups at the 2 and 7 positions.
Phenazine-1-carboxylic acid: Known for its antimicrobial properties.
Uniqueness: 2,8-Dimethylphenazine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at the 2 and 8 positions can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .
Properties
CAS No. |
65711-99-1 |
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Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2,8-dimethylphenazine |
InChI |
InChI=1S/C14H12N2/c1-9-3-5-11-13(7-9)16-14-8-10(2)4-6-12(14)15-11/h3-8H,1-2H3 |
InChI Key |
LUZGKTMKMNBPMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C=CC(=CC3=N2)C |
Origin of Product |
United States |
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